molecular formula C21H23Cl2NO6 B1669171 Clevidipine CAS No. 167221-71-8

Clevidipine

Cat. No.: B1669171
CAS No.: 167221-71-8
M. Wt: 456.3 g/mol
InChI Key: KPBZROQVTHLCDU-UHFFFAOYSA-N
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Biological Activity

Clevidipine is a novel intravenous dihydropyridine calcium channel blocker primarily used for the management of acute hypertension, especially in perioperative settings. It exhibits rapid onset and offset of action, allowing for precise titration of blood pressure (BP) levels. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, safety profile, and efficacy based on diverse research findings.

Pharmacokinetics and Metabolism

This compound is characterized by its ultra-short half-life , which is approximately 1 minute due to rapid hydrolysis by esterases in the blood and extravascular tissues. The pharmacokinetic profile shows a triphasic elimination pattern, with the initial phase accounting for about 85-90% of the area under the concentration-time curve (AUC) .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life (t1/2)~1 minute
Volume of distributionHigh
Protein binding>99.5%
Primary metaboliteH152/81

The compound demonstrates linear pharmacokinetics across various species, including humans, dogs, and rats . Notably, the hydrolysis rate varies significantly depending on the biological matrix and the presence of pseudocholinesterase activity .

This compound lowers BP through arterial-specific peripheral vasodilation without causing adverse myocardial effects. By blocking L-type calcium channels, it effectively reduces systemic vascular resistance and cardiac workload .

Efficacy in Clinical Trials

The efficacy of this compound has been evaluated in several clinical trials, notably the ESCAPE-1 and ESCAPE-2 studies , which focused on preoperative and postoperative hypertension management in cardiac surgery patients.

Table 2: Efficacy Outcomes from ESCAPE Trials

StudyPopulationPrimary EndpointTreatment Success Rate
ESCAPE-1Preoperative patients (N=105)SBP reduction ≥15% from baseline92.5%
ESCAPE-2Postoperative patients (N=110)SBP reduction ≥15% from baselineNot specified

In these studies, this compound demonstrated a rapid reduction in systolic BP, achieving treatment success within a median time of 6 minutes after initiation .

Safety Profile

The safety profile of this compound has been extensively assessed across multiple clinical trials. Common adverse events (AEs) reported include hypotension and headache; however, these were comparable to those observed with other antihypertensive agents like nitroglycerin and sodium nitroprusside .

Table 3: Common Adverse Events in Clinical Trials

Adverse EventIncidence (%)
Hypotension~10%
Headache~5.7%
Nausea<5%

In the ECLIPSE trial , which compared this compound with other agents, there were no significant differences in serious AEs such as myocardial infarction or stroke between treatment groups .

Case Studies and Research Findings

Research has also utilized animal models to assess the biological activity of this compound. For instance, a study using profilin1 transgenic mice demonstrated that this compound effectively reduced phenylephrine-induced contractions in mesenteric arteries, indicating its potential utility in managing vascular reactivity .

Q & A

Basic Research Questions

Q. How should a randomized controlled trial (RCT) evaluating clevidipine’s efficacy in acute hypertensive emergencies be designed to ensure methodological rigor?

  • Methodological Answer: A robust RCT design should include:

  • Population : Patients with severe hypertension (SBP >180 mmHg) and comorbidities such as renal dysfunction or heart failure, as validated in the VELOCITY trial .
  • Intervention : Titrated this compound infusion (e.g., starting at 2 mg/h, doubling every 3 minutes up to 32 mg/h) with predefined safety thresholds .
  • Control : Standard antihypertensive agents (e.g., nicardipine) to compare time-to-target blood pressure (BP) .
  • Outcomes : Primary endpoints like percentage of patients achieving the initial target BP range (ITR) within 30 minutes and incidence of hypotension .
  • Statistical Power : Sample size calculations based on prior trials (e.g., 90% power to detect a 15% difference in ITR achievement) .

Q. What statistical methods are most appropriate for analyzing time-to-target BP data in this compound studies?

  • Methodological Answer: Use Kaplan-Meier survival analysis to estimate median time-to-target BP, complemented by log-rank tests to compare treatment arms (e.g., this compound vs. nicardipine) . Cox proportional hazards models can adjust for covariates like baseline renal function . Sensitivity analyses should account for censored data (e.g., patients transitioning to oral therapy) .

Q. How can researchers ensure reproducibility when documenting this compound’s dosing protocols in experimental studies?

  • Methodological Answer: Follow CONSORT guidelines for RCT reporting:

  • Specify exact infusion rates, titration intervals, and maximum doses (e.g., 2–32 mg/h, adjusted every 3 minutes) .
  • Detail preparation methods (e.g., lipid emulsion stability) and storage conditions .
  • Include raw BP trajectory data in supplementary materials to enable independent validation .

Advanced Research Questions

Q. How can pharmacokinetic (PK) models account for arteriovenous concentration differences during prolonged this compound infusions?

  • Methodological Answer: Employ compartmental PK modeling with arterial and venous sampling:

  • Use non-linear mixed-effects modeling (e.g., NONMEM) to estimate clearance (CL) and volume of distribution (Vd) .
  • Incorporate arteriovenous equilibrium time (e.g., 5–10 minutes post-infusion) to refine steady-state predictions .
  • Validate models using bootstrap or visual predictive checks to ensure robustness in critically ill populations .

Q. What strategies resolve contradictions in this compound’s safety profiles across subgroups (e.g., renal dysfunction vs. heart failure)?

  • Methodological Answer:

  • Subgroup Analysis : Stratify safety outcomes (e.g., hypotension, tachycardia) by baseline renal function (eGFR) or cardiac ejection fraction, as done in VELOCITY subset analyses .
  • Meta-Regression : Pool data from multiple trials (e.g., VELOCITY, ESCAPE) to identify confounders (e.g., concurrent diuretic use) .
  • Bayesian Hierarchical Models : Quantify heterogeneity across studies and adjust for small-sample biases in rare adverse events .

Q. How should researchers design a blinded, protocolized trial comparing this compound and nicardipine in cerebrovascular disease (CVD) patients?

  • Methodological Answer:

  • Blinding : Use double-dummy techniques (e.g., placebo infusions mimicking both drugs) to minimize performance bias .
  • Outcome Adjudication : Centralized BP monitoring with automated algorithms to reduce measurement variability .
  • Endpoint Selection : Composite endpoints (e.g., BP control + neurological stability) to capture clinically meaningful effects .
  • Power Calculation : Target a 20% reduction in time-to-target BP with 80% power, based on prior systematic reviews .

Q. Methodological Considerations for Data Contradictions

Q. How to address discrepancies in this compound’s efficacy between single-center vs. multicenter trials?

  • Methodological Answer:

  • Site-Level Random Effects : Use mixed-effects models to quantify variance attributable to center-specific protocols .
  • Consistency Checks : Predefine standardized BP measurement techniques (e.g., arterial line vs. cuff) to minimize inter-site variability .
  • Individual Participant Data (IPD) Meta-Analysis : Harmonize raw datasets across trials to detect subgroup-specific responses .

Q. What experimental frameworks improve external validity when extrapolating this compound’s perioperative data to non-surgical settings?

  • Methodological Answer:

  • Pragmatic Trials : Use broad inclusion criteria (e.g., hypertensive emergencies regardless of etiology) and real-world dosing flexibility .
  • Pharmacodynamic Bridging Studies : Compare BP response curves in surgical vs. medical ICU populations to identify context-specific PK/PD relationships .

Properties

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBZROQVTHLCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057661
Record name Clevidipine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.
Record name Clevidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04920
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

167221-71-8
Record name 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167221-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clevidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clevidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEVIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred mixture of 1,4-dihydro-2,6-dimethyl-4-(2',3'-dichorophenyl)-5-carboxymethyl-3-pyridinecarboxylic acid (2.62 g, 7.35 mmol) and sodium bicarbonate (1.26 g, 15 mmol) in DMF (130 ml) under nitrogen atmosphere was added chloromethyl butyrate (1.53 g, 11.21 mmol). The reaction mixture was heated at 80° C. for 24 h. Workup by filtration followed by evaporation of solvent. The crude residue was chromatographed on silica gel with 45% ethyl acetate in isooctane. Recrystallization from diisopropylether gave colorless crystals (2.20 g, 66%), mp. 136.2°-138.5° C. 1H-NMR (CDCl3): 7.30-7.03 (m, 3H); 5.89 (s, 1H); 5.74 (d, J=5.5 Hz, 1H); 5.70 (d, J=5.5 Hz, 1H); 5.46 (s, 1 H); 3.60 (s, 3H); 2.33 (m, 8H); 1.65-1.55 (m, 2H); 0.90 (t, J=7.4 Hz, 3H).13C-NMR (CDCl3): 172.25; 167.61; 165.80; 147.43; 146.59; 143.82; 132.89; 131.11; 129.82; 128.30; 126.95; 103.97; 101.99; 78.63; 50.92; 38.49; 35.79; 19.91; 19.30; 18.01; 13.50.
Name
1,4-dihydro-2,6-dimethyl-4-(2',3'-dichorophenyl)-5-carboxymethyl-3-pyridinecarboxylic acid
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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